molecular formula C24H22N2O6S2 B2599614 N,N'-Naphthalene-1,4-Diylbis(4-Methoxybenzenesulfonamide) CAS No. 321694-20-6

N,N'-Naphthalene-1,4-Diylbis(4-Methoxybenzenesulfonamide)

Cat. No.: B2599614
CAS No.: 321694-20-6
M. Wt: 498.57
InChI Key: XLLVCULLOGKYOO-UHFFFAOYSA-N
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Description

N,N’-Naphthalene-1,4-Diylbis(4-Methoxybenzenesulfonamide): is a chemical compound with the molecular formula C24H22N2O6S2. It is known for its role as a non-covalent inhibitor in biochemical research, particularly in the study of protein-protein interactions. This compound is also referred to as Bis-1,4-(4-methoxybenzenesulfonamidyl)naphthalene .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N,N’-Naphthalene-1,4-Diylbis(4-Methoxybenzenesulfonamide) typically involves the reaction of naphthalene derivatives with methoxybenzenesulfonamide under specific conditions. The process may include steps such as sulfonation, nitration, and subsequent reduction to achieve the desired product. Detailed reaction conditions, including temperature, solvents, and catalysts, are crucial for optimizing yield and purity .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using automated reactors and stringent quality control measures. The process is designed to ensure high efficiency and consistency in the final product, meeting the required specifications for research and commercial applications .

Chemical Reactions Analysis

Types of Reactions: N,N’-Naphthalene-1,4-Diylbis(4-Methoxybenzenesulfonamide) undergoes various chemical reactions, including:

Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. Reaction conditions, including temperature, pH, and solvent choice, play a significant role in determining the outcome of these reactions .

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfone derivatives, while reduction can produce amine derivatives .

Mechanism of Action

The mechanism of action of N,N’-Naphthalene-1,4-Diylbis(4-Methoxybenzenesulfonamide) involves its role as a non-covalent inhibitor of the interaction between Kelch-like ECH-associated protein 1 (Keap1) and nuclear factor erythroid 2-related factor 2 (Nrf2). By preventing Keap1 from repressing Nrf2 activation, the compound allows Nrf2 to initiate the antioxidant response element (ARE) pathway, protecting cells from oxidative stress. This interaction is critical for maintaining cellular homeostasis and protecting against damage from reactive oxygen species .

Comparison with Similar Compounds

  • Naphthalene-1,4-dithiocarboxamide
  • 1,4-Dimethylnaphthalene
  • 4-Methoxy-2-naphthylamine
  • 4-Amino-3-hydroxy-1-naphthalenesulfonic acid

Uniqueness: N,N’-Naphthalene-1,4-Diylbis(4-Methoxybenzenesulfonamide) stands out due to its specific inhibition of the Keap1-Nrf2 interaction, which is not commonly observed in other similar compounds. This unique property makes it a valuable tool in research focused on oxidative stress and related cellular pathways .

Properties

IUPAC Name

4-methoxy-N-[4-[(4-methoxyphenyl)sulfonylamino]naphthalen-1-yl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H22N2O6S2/c1-31-17-7-11-19(12-8-17)33(27,28)25-23-15-16-24(22-6-4-3-5-21(22)23)26-34(29,30)20-13-9-18(32-2)10-14-20/h3-16,25-26H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XLLVCULLOGKYOO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)S(=O)(=O)NC2=CC=C(C3=CC=CC=C32)NS(=O)(=O)C4=CC=C(C=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H22N2O6S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

498.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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